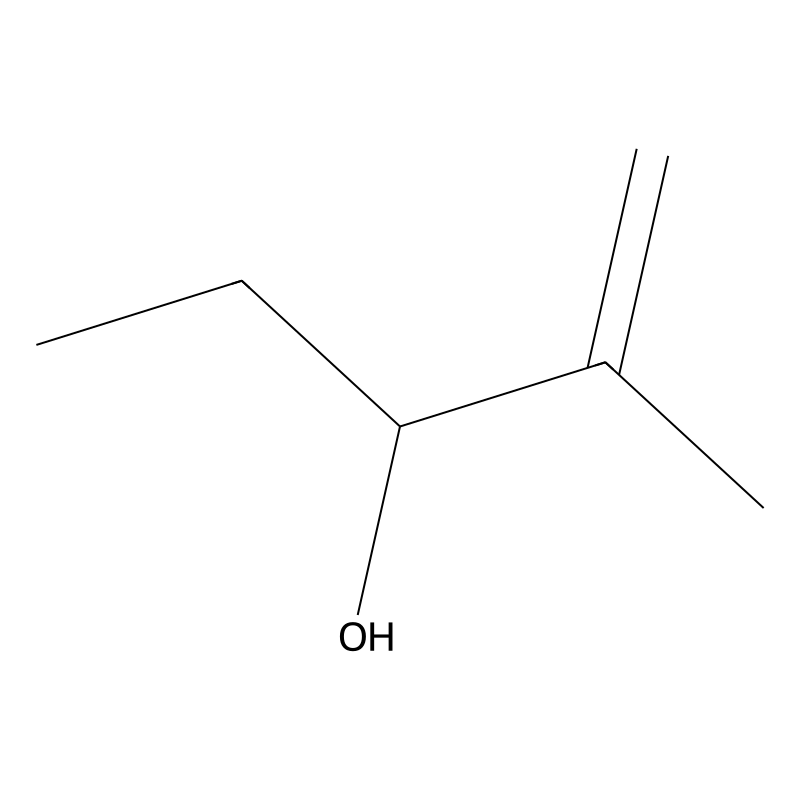

2-Methyl-1-penten-3-OL

Content Navigation

When synthesizing substituted tetrahydropyrans, the wrong allylic alcohol leads to stereochemical failure. 2-Methyl-1-penten-3-ol (CAS 2088-07-5) is the exact precursor for Prins cyclizations requiring a C2-adjacent methyl group. • Enables access to tetrahydropyrans not achievable with 1-penten-3-ol. • Boiling point 134-135 °C permits higher reaction temperatures than 1-penten-3-ol (115-117 °C). • Imparts a clean floral-fruity note, free of pungent green/vegetable off-notes. Supplied with batch-specific purity data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Methyl-1-penten-3-ol is a secondary allylic alcohol, a class of organic compounds valued as versatile intermediates in chemical synthesis. These molecules feature a hydroxyl group adjacent to a carbon-carbon double bond, a structural motif that enables specific reactivity pathways, particularly in the formation of heterocyclic systems like tetrahydropyrans. Unlike simple saturated alcohols, the electronic nature of the adjacent double bond enhances the reactivity of the hydroxyl group and the stability of reaction intermediates. Key procurement decisions for this class of compounds often hinge on their suitability as precursors for high-value targets and their specific physical properties, which dictate handling, safety, and process compatibility.

Procurement Fit

References

- [1] PubChem Compound Summary for CID 16399, 2-Methyl-1-penten-3-ol. National Center for Biotechnology Information.

- [3] Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.

- [4] Surburg, H., & Panten, J. (2006). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.

Direct substitution of 2-Methyl-1-penten-3-ol with close analogs or simpler alcohols is often impractical and leads to process failure or undesirable products. The presence and specific location of the methyl group on the C2 position of the alkene fundamentally alters the molecule's steric profile and electronic properties compared to its unmethylated analog, 1-penten-3-ol. This structural difference is critical in stereoselective reactions, such as Prins cyclizations, where it influences the conformational preference of transition states and thus the stereochemical outcome of the resulting heterocyclic products. Furthermore, this compound is not a viable precursor for certain high-value fragrance targets like cis-rose oxide, for which established industrial syntheses rely on the specific carbon skeleton of citronellol. Procuring 2-Methyl-1-penten-3-ol is therefore a deliberate choice for accessing specific molecular architectures not achievable with simpler, more common substitutes.

Substitution Risk

2° alcohol, branched alkene

2° alcohol, linear alkene

References

- [1] PubChem Compound Comparison. National Center for Biotechnology Information. Data retrieved for 2-Methyl-1-penten-3-ol (CID 16399) and 1-Penten-3-ol (CID 12014).

- [2] Rychnovsky, S. D., & Griesgraber, G. (2001). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of organic chemistry, 66(13), 4689–4696.

- [3] Ohloff, G., et al. (1994). Process for producing a rose oxide. U.S. Patent 5,892,059A.

Rose Oxide Synthesis: Precursor Incompatibility

A primary industrial route to the high-value fragrance component cis-rose oxide begins with (R)-(+)-citronellol. This established process involves a photosensitized singlet-oxygen oxidation to produce a mixture of two key diol intermediates, which are then cyclized under acidic conditions. High yields of the desired rose oxide product, often around 78% from citronellol, are dependent on this specific precursor and pathway. 2-Methyl-1-penten-3-ol lacks the required C10 terpenoid carbon skeleton and the specific functional group positioning of citronellol, making it incompatible as a starting material for this efficient, well-documented industrial synthesis.

| Evidence Dimension | Suitability as a Precursor for Rose Oxide Synthesis |

| Target Compound Data | Not a recognized precursor for the established industrial pathway. |

| Comparator Or Baseline | Citronellol: The industry-standard precursor, yielding rose oxide at ~78% overall yield via a documented multi-step process. |

| Quantified Difference | Fundamentally incompatible vs. Established high-yield process |

| Conditions | Industrial synthesis of cis-rose oxide via photo-oxidation and acid-catalyzed cyclization. |

This clarifies that for the synthesis of rose oxide, procuring citronellol is the correct choice, preventing costly process development with an unsuitable starting material.

Floral vs. Green-Vegetable Odor Profile

While comprehensive public data on the odor profile of 2-Methyl-1-penten-3-ol is limited, it is generally associated with floral and fruity notes. This contrasts sharply with its closest structural analog, 1-Penten-3-ol, which is well-documented as possessing a strong, distinct organoleptic profile described as 'ethereal horseradish green radish chrysanthemum vegetable tropical fruity'. The presence of the C2-methyl group is directly responsible for this critical divergence in sensory properties. For applications requiring a floral or fruity character, the use of 1-Penten-3-ol would introduce undesirable and powerful green, vegetable-like off-notes.

| Evidence Dimension | Odor Profile Description |

| Target Compound Data | Associated with floral and fruity notes. |

| Comparator Or Baseline | 1-Penten-3-ol: Described as 'ethereal horseradish green radish chrysanthemum vegetable tropical fruity'. |

| Quantified Difference | Floral/Fruity vs. Pungent Green/Vegetable/Radish |

| Conditions | Sensory evaluation by trained flavorists/perfumers. |

This distinction is critical for formulators; selecting this compound prevents the introduction of potent, off-putting green notes inherent to its closest structural substitute.

Processability: Boiling & Flash Point Differences

2-Methyl-1-penten-3-ol exhibits distinct physical properties relevant to process handling and safety when compared to its unmethylated analog, 1-penten-3-ol. The target compound has a significantly higher boiling point (134-135 °C vs. 115-117 °C for the analog), which can be advantageous for reactions requiring higher temperatures to proceed at a reasonable rate. Conversely, its flash point is lower (42.8 °C vs. 46.1 °C), necessitating different safety and handling protocols. This demonstrates that the two compounds are not interchangeable from a process design, energy input, or safety management perspective.

| Evidence Dimension | Boiling Point / Flash Point |

| Target Compound Data | Boiling Point: 134-135 °C; Flash Point: 42.8 °C |

| Comparator Or Baseline | 1-Penten-3-ol: Boiling Point: 115-117 °C; Flash Point: 46.1 °C |

| Quantified Difference | +19°C higher boiling point; -3.3°C lower flash point |

| Conditions | Standard atmospheric pressure (760 mmHg). |

These quantitative differences in physical properties directly impact equipment selection, heating requirements, and safety procedures, making one compound more suitable than the other depending on specific process constraints.

Tetrahydropyran (THP) Synthesis Precursor

This compound is the right choice for the stereoselective synthesis of substituted tetrahydropyrans where the target molecule specifically requires a methyl group at the C2-adjacent position of the final THP ring. Its use in Prins-type cyclizations allows for the creation of complex heterocyclic structures that are not accessible from the industry-standard precursors of common fragrances like rose oxide.

Floral/Fruity Accord Formulation

Ideal for use as a specialty component in fragrance and flavor formulations where a floral-fruity character is desired, and the pungent 'green' or 'vegetable' notes characteristic of its close analog, 1-penten-3-ol, must be avoided.

High-Temperature Synthetic Intermediate

Serves as a valuable intermediate in synthetic routes that require reaction temperatures above the boiling point of simpler pentenols. Its higher boiling point (134-135 °C) allows for a wider operational window in process design compared to analogs like 1-penten-3-ol (115-117 °C), enabling better control and potentially faster reaction kinetics.

Application Selection Guide

References

- [1] Padmaja, P., Reddy, P. N., & Reddy, B. V. S. (2020). Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Organic & Biomolecular Chemistry, 18(38), 7514-7532.

- [2] Ohloff, G., et al. (1994). Process for producing a rose oxide. U.S. Patent 5,892,059A.

- [3] 1-Penten-3-ol. The Good Scents Company Information System. Retrieved April 22, 2026.

- [5] 1-Penten-3-ol. PubChem Compound Summary for CID 12014. National Center for Biotechnology Information.

XLogP3

Other CAS

Wikipedia

Explore Compound Types